molecular formula C16H23N3O4S B7552445 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide

3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide

Cat. No. B7552445
M. Wt: 353.4 g/mol
InChI Key: BXWFENLMEOSBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems.
Biochemical and Physiological Effects:
3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide for lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for studying the mechanisms of action of other drugs and for investigating the neurobiology of various diseases. However, one limitation of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experimental contexts.

Future Directions

There are several potential future directions for research on 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide. One area of interest is the development of more potent derivatives of this compound that may have greater therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanisms of action of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide and to determine its potential for use in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylmethylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with piperazine and subsequently purified to obtain the final product.

Scientific Research Applications

3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been investigated for its potential as a treatment for chronic pain, anxiety disorders, and depression.

properties

IUPAC Name

3-[4-(cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-23-15-5-4-13(24(17,21)22)10-14(15)16(20)19-8-6-18(7-9-19)11-12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWFENLMEOSBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCN(CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.